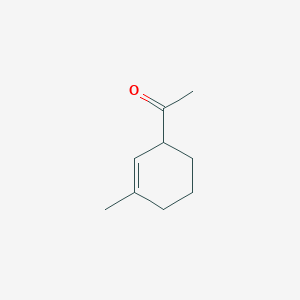
1-(5-Chloropentyl)-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)-5-nitro-1H-indole is a synthetic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloropentyl group at the 1-position and a nitro group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-5-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1,5-dichloropentane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the indole nitrogen. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropentyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Reduction: 1-(5-Aminopentyl)-5-nitro-1H-indole.
Substitution: 1-(5-Azidopentyl)-5-nitro-1H-indole or 1-(5-Thiopentyl)-5-nitro-1H-indole.
Scientific Research Applications
1-(5-Chloropentyl)-5-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)-5-nitro-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chloropentyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
1-(5-Chloropentyl)-5-nitro-1H-indole can be compared with other similar compounds such as:
1-(5-Chloropentyl)-1H-indole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
1-(5-Fluoropentyl)-5-nitro-1H-indole: The fluorine atom may impart different electronic properties and reactivity compared to the chlorine atom.
1-(5-Chloropentyl)-5-amino-1H-indole: The amino group may lead to different pharmacological properties compared to the nitro group.
Properties
CAS No. |
61205-62-7 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-(5-chloropentyl)-5-nitroindole |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-2-1-3-8-15-9-6-11-10-12(16(17)18)4-5-13(11)15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
BJLJRSHWQTWAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCCCCl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

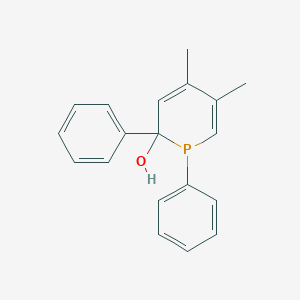
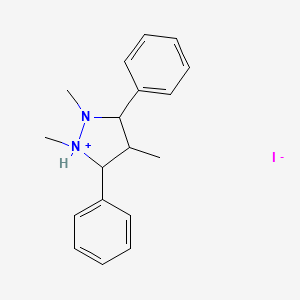
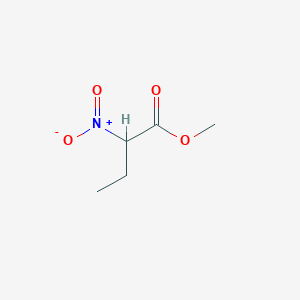
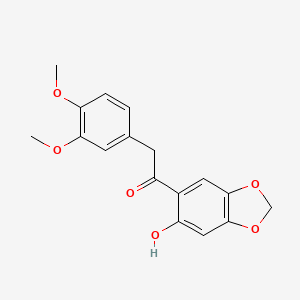
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)

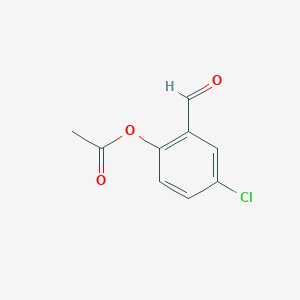
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
